N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide
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Description
Scientific Research Applications
Protein Kinase Inhibition
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide and related compounds are studied for their role in inhibiting protein kinases. Isoquinolinesulfonamides like H-8 and H-7, derivatives of this compound, have shown significant inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, influencing cellular processes regulated by these enzymes (Hidaka et al., 1984).
Intramolecular Substitution and Synthesis
This compound is involved in intramolecular substitution reactions, leading to the synthesis of ring-fluorinated isoquinolines and quinolines. These chemical transformations are significant for creating various fluorinated derivatives with potential applications in medicinal chemistry (Ichikawa et al., 2006).
Neurite Outgrowth Inhibition
It's also used in studies related to neurite outgrowth. A derivative, H-89, showed inhibitory action against cyclic AMP-dependent protein kinase, influencing the neurite outgrowth in PC12D pheochromocytoma cells (Chijiwa et al., 1990).
Vasodilatory Activity
Derivatives of this compound exhibit vasodilatory activity. For instance, certain N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives showed promising results in increasing arterial blood flow, indicating potential applications in cardiovascular therapeutics (Morikawa et al., 1989).
Structural Studies
Structural studies of this compound and its derivatives contribute to understanding their interaction with enzymes such as carbonic anhydrases. This knowledge aids in the design of selective inhibitors for specific enzyme isoforms, potentially useful in therapeutic applications (Mader et al., 2011).
Synthesis of Half-Sandwich Ruthenium Complexes
The compound is used in the synthesis of half-sandwich ruthenium complexes, which are then evaluated as catalysts in chemical reactions like the transfer hydrogenation of acetophenone derivatives. This application is significant in the field of catalysis and synthetic chemistry (Dayan et al., 2013).
Dopamine Agonist Properties
Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related, have shown dopamine agonist properties, indicating their potential in neurological and psychiatric research (Jacob et al., 1981).
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-11-18-12-5-6-15-13-14(7-8-16(15)18)9-10-17-21(19,20)4-2/h7-8,13,17H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZFAQRMHABYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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